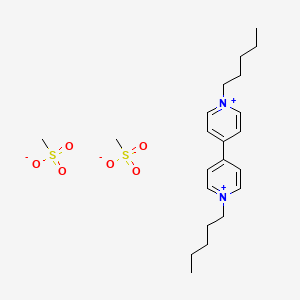
1,1'-Dipentyl-4,4'-bipyridin-1-ium dimethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Dipentyl-4,4’-bipyridin-1-ium dimethanesulfonate is a chemical compound known for its unique structural properties and potential applications in various fields. It belongs to the class of bipyridinium compounds, which are widely studied for their electrochemical properties and applications in molecular systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Dipentyl-4,4’-bipyridin-1-ium dimethanesulfonate typically involves the cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts . The reaction is carried out in a mixture of ethanol and water, with the reaction mixture being heated to reflux and stirred vigorously for several days .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-Dipentyl-4,4’-bipyridin-1-ium dimethanesulfonate undergoes various types of chemical reactions, including:
Substitution: The compound can participate in substitution reactions, particularly involving the bipyridinium core.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing and reducing agents, as well as various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol and water .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation and reduction reactions result in different oxidation states of the bipyridinium core, while substitution reactions yield various substituted bipyridinium derivatives .
Scientific Research Applications
1,1’-Dipentyl-4,4’-bipyridin-1-ium dimethanesulfonate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,1’-Dipentyl-4,4’-bipyridin-1-ium dimethanesulfonate involves its ability to undergo reversible redox reactions. The bipyridinium core can accept and donate electrons, making it a versatile component in various molecular systems. The molecular targets and pathways involved include electron transfer processes and interactions with other redox-active species .
Comparison with Similar Compounds
Similar Compounds
- 1,1’-Dipentyl-4,4’-bipyridinium dibromide
- 1,3-(4,4’-dipyridinium disulfonic acid)propane dimethanesulfonate
Uniqueness
1,1’-Dipentyl-4,4’-bipyridin-1-ium dimethanesulfonate is unique due to its specific structural arrangement and the presence of the dimethanesulfonate group. This gives it distinct electrochemical properties and makes it suitable for applications in advanced materials and molecular systems .
Properties
CAS No. |
90449-48-2 |
|---|---|
Molecular Formula |
C22H36N2O6S2 |
Molecular Weight |
488.7 g/mol |
IUPAC Name |
methanesulfonate;1-pentyl-4-(1-pentylpyridin-1-ium-4-yl)pyridin-1-ium |
InChI |
InChI=1S/C20H30N2.2CH4O3S/c1-3-5-7-13-21-15-9-19(10-16-21)20-11-17-22(18-12-20)14-8-6-4-2;2*1-5(2,3)4/h9-12,15-18H,3-8,13-14H2,1-2H3;2*1H3,(H,2,3,4)/q+2;;/p-2 |
InChI Key |
BJXPZGHXTVBIDP-UHFFFAOYSA-L |
Canonical SMILES |
CCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCC.CS(=O)(=O)[O-].CS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,4-Dichlorophenyl)methoxy]aniline](/img/structure/B14359883.png)
![2,9-Dimethyl-1,2-dihydro-7H-[1,2,3]triazolo[4,5-f]quinolin-7-one](/img/structure/B14359889.png)
![1-Iodo-3-{[6-(methylsulfanyl)hexyl]oxy}benzene](/img/structure/B14359892.png)
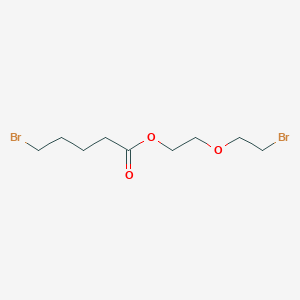
![3-{Methyl[2-(pyridin-2-yl)ethyl]amino}phenol](/img/structure/B14359897.png)
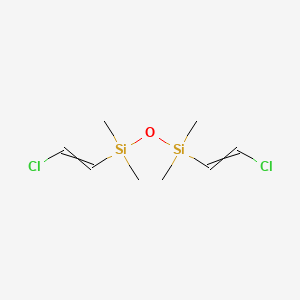
![5-{[2-(Piperidin-1-yl)ethyl]amino}naphthalene-1-sulfonic acid](/img/structure/B14359903.png)
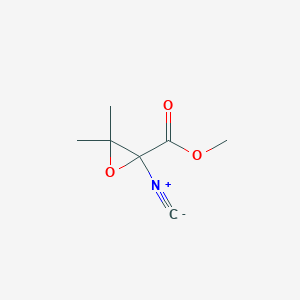
![N-{4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butyl}prop-2-enamide](/img/structure/B14359917.png)
![Methyl 4-chloro-2-[(chloroacetyl)(phenyl)amino]benzoate](/img/structure/B14359936.png)
![2-[4-(4-Cyanophenoxy)phenyl]-1H-indole-5-carbonitrile](/img/structure/B14359944.png)

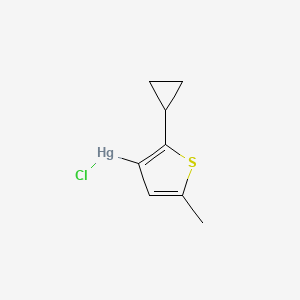
dimethylsilane](/img/structure/B14359973.png)
